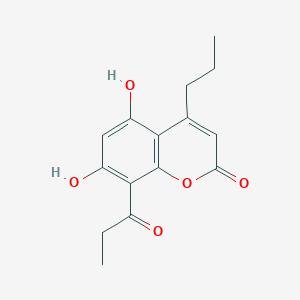

5,7-Dihydroxy-8-propionyl-4-propyl-2H-chromen-2-one

Cat. No. B8637649

Key on ui cas rn:

166983-58-0

M. Wt: 276.28 g/mol

InChI Key: HLIXWNXSLCQZJO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05489697

Procedure details

The key intermediate in the inventive method of preparation is chromene 4, which is synthesized by the sequence depicted in Scheme I. Thus, 5,7-dihydroxy-4-propylcoumafin, 2,5 was prepared quantitatively from ethyl butyrylacetate and phloroglucinol under Pechman conditions.6Product yield and purity was dependent on the amount of sulfuric acid used. The 8-position of 5,7-dihydroxy-4-propylcoumafin, 2, was then selectively acylated at 8°-10° C. by propionyl chloride and A1Cl3 in a mixture of carbon disulfide and nitrobenzene to afford 5,7-dihydroxy-8-propionyl-4-propylcoumarin, 3. A route developed for synthesis of Mammea coumarins7 was initially attempted for preparation of compound 3, but it proved too awkward and low-yielding. The chromene ring was introduced upon treatment of compound 3 with 4,4-dimethoxy-2-methylbutan-2-ol,8 providing 4 in 78% yield. ##STR2##

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)C=CC1.[C:11](CC(OCC)=O)(=[O:15])[CH2:12][CH2:13]C.[C:22]1([CH:30]=[C:28]([OH:29])[CH:27]=[C:25]([OH:26])[CH:24]=1)[OH:23].S(=O)(=O)(O)O.C(Cl)(=O)CC>C(=S)=S.[N+](C1C=CC=CC=1)([O-])=O>[OH:23][C:22]1[CH:30]=[C:28]([OH:29])[C:27]([C:11](=[O:15])[CH2:12][CH3:13])=[C:25]2[C:24]=1[C:8]([CH2:7][CH2:6][CH3:5])=[CH:9][C:10](=[O:1])[O:26]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CC=CC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)CC(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(O)=CC(O)=CC(O)=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The key intermediate in the inventive method of preparation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is synthesized by the sequence

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C2C(=CC(OC2=C(C(=C1)O)C(CC)=O)=O)CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 78% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |